molecular formula C12H13N3O2 B7360112 N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide

N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide

Cat. No.: B7360112
M. Wt: 231.25 g/mol
InChI Key: TXFSFJOWABWUDN-UHFFFAOYSA-N
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Description

N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide is a compound that features a pyrrolidine ring fused with a pyridine ring and an amide group

Properties

IUPAC Name

N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-11(16)14-10-6-5-9(8-13-10)15-7-3-4-12(15)17/h2,5-6,8H,1,3-4,7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFSFJOWABWUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide typically involves the reaction of pyridine derivatives with pyrrolidinone. One common method involves the use of α-bromoketones and 2-aminopyridine under mild, metal-free conditions. The reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another method involves the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of reduced pyrrolidine derivatives.

Scientific Research Applications

N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an amide group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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